Propoxate, (S)-

Aquatic toxicology Veterinary anesthesia Comparative pharmacology

Propoxate, (S)- (CAS 61045-97-4), also known by its international nonproprietary name (INN) propoxate and research code R7464, is a stereochemically defined (S)-enantiomer of a 1-substituted imidazole-5-carboxylic acid ester. It belongs to a chemical class of GABA receptor agonists that includes the clinically used anesthetic etomidate, and it is characterized by its molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 61045-97-4
Cat. No. B12749363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxate, (S)-
CAS61045-97-4
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
InChIInChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3/t12-/m0/s1
InChIKeyLKGPZAQFNYKISK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propoxate, (S)- (CAS 61045-97-4): An Imidazole-Derived GABAergic Agent for Specialized Anesthesia Research


Propoxate, (S)- (CAS 61045-97-4), also known by its international nonproprietary name (INN) propoxate and research code R7464, is a stereochemically defined (S)-enantiomer of a 1-substituted imidazole-5-carboxylic acid ester [1]. It belongs to a chemical class of GABA receptor agonists that includes the clinically used anesthetic etomidate, and it is characterized by its molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol [2]. The compound was historically investigated as a hypnotic and anesthetic agent, and while it is not approved for human use, it has established utility as a research tool and anesthetic in aquatic veterinary models [3].

Why Substituting Propoxate, (S)- with Other Imidazole Anesthetics Compromises Experimental Reproducibility


Substituting Propoxate, (S)- with its racemate or closely related imidazole anesthetics like etomidate or metomidate is not scientifically equivalent due to significant and quantifiable differences in pharmacokinetic (PK) parameters, metabolic stability, and analytical characteristics. For instance, propoxate exhibits a metabolic rate that is faster than that of etomidate and metomidate, directly impacting the duration of action and required dosing in vivo models [1]. Furthermore, its absolute oral bioavailability (15.3%) differs markedly from metomidate (21.3%), which would alter systemic exposure and experimental outcomes [2]. These differences are not accounted for by simple dose adjustments and directly affect the interpretation of behavioral, physiological, or toxicological data [3].

Quantifiable Differentiation of Propoxate, (S)- Against Key Comparators: A Technical Evidence Guide


100-Fold Superior Anesthetic Potency in Fish Compared to MS-222 (Tricaine)

Propoxate demonstrates an anesthetic potency approximately 100 times greater than the widely used aquatic anesthetic MS-222 (tricaine methanesulfonate) in cold-blooded vertebrates [1]. This differentiation is critical for applications requiring precise dosing, such as transport sedation or minor procedures in small research fish models.

Aquatic toxicology Veterinary anesthesia Comparative pharmacology

Fastest Metabolic Rate Among Imidazole-Derived GABA Agonists in Murine Model

A head-to-head pharmacokinetic study in mice demonstrated that propoxate has the fastest metabolic rate among four closely related imidazole derivatives [1]. The metabolic rate order was propoxate > isopropoxate > etomidate > metomidate, a finding that correlates with the compounds' increasing lipophilicity.

Pharmacokinetics Drug metabolism New Psychoactive Substances (NPS)

Intermediate Oral Bioavailability (15.3%) Relative to Etomidate and Metomidate

An independent pharmacokinetic study using UPLC-MS/MS quantified the absolute oral bioavailability of propoxate in mice as 15.3%, which is numerically distinct from the bioavailability of its structural analogs etomidate (14.0%) and metomidate (21.3%) [1].

Bioavailability Pharmacokinetics Drug development

Distinct Raman Spectroscopic Fingerprint for Forensic and Analytical Identification

Propoxate can be analytically distinguished from etomidate and metomidate via Raman spectroscopy, as the compounds exhibit significantly different Raman activities in specific spectral regions [1].

Forensic chemistry Analytical method development Spectroscopy

Defined Research Applications for Propoxate, (S)- Based on Quantitative Differentiation


Aquatic Veterinary Anesthesia for Small-Scale Research Models

Propoxate, (S)- is the superior choice for inducing sedation or anesthesia in small fish species like zebrafish (Danio rerio) or goldfish (Carassius auratus) for transport, imaging, or minor surgical procedures. Its 100-fold greater potency relative to MS-222 allows for the use of extremely low concentrations (0.5-10 ppm), which is a critical advantage for maintaining water quality and minimizing animal stress [1]. This is especially relevant for high-throughput screening in developmental biology or toxicology studies where a large number of animals must be handled efficiently and with minimal chemical exposure.

Reference Standard in Forensic and Clinical Toxicology for New Psychoactive Substances (NPS)

Due to its status as an emerging NPS in some regions and its unique Raman spectroscopic fingerprint, Propoxate, (S)- is an essential certified reference material (CRM) for analytical and forensic laboratories [1]. Its use is critical for developing and validating confirmatory methods (e.g., LC-MS/MS, GC-MS, Raman) to identify and quantify propoxate in seized samples or biological matrices, enabling the distinction of this compound from its analogs like etomidate and metomidate.

Pharmacological Tool for Studying Structure-Activity and Structure-Metabolism Relationships

Propoxate, (S)- serves as a key comparator in studies investigating the SAR of imidazole-derived GABAA receptor agonists. Its distinct profile—being the fastest metabolized of its class [1]—makes it an ideal tool for exploring how specific structural modifications (e.g., the propyl ester group) influence metabolic stability via lipophilicity changes. Researchers can use propoxate to benchmark the effects of new chemical entities designed to have either faster or slower clearance profiles.

In Vivo Pharmacokinetic Studies Focused on Oral Bioavailability

For preclinical studies requiring precise oral dosing, Propoxate, (S)- provides a well-characterized PK benchmark. Its documented absolute oral bioavailability of 15.3% in mice [1] allows researchers to accurately calculate dosing regimens for achieving targeted systemic exposures in rodent models. This parameter is crucial for any experimental design involving oral administration, ensuring the reproducibility and interpretability of pharmacodynamic or toxicological endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propoxate, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.